molecular formula C25H27NO6 B11393196 methyl {3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate

methyl {3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate

Cat. No.: B11393196
M. Wt: 437.5 g/mol
InChI Key: FCQLMCXEQOUMAV-UHFFFAOYSA-N
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Description

METHYL 2-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE is a complex organic compound with a unique structure that combines chromene and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylacetic acid with appropriate aldehydes and amines under acidic or basic conditions to form the chromene and oxazine rings. The final step often involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the oxazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings or the oxazine moiety.

Scientific Research Applications

METHYL 2-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism by which METHYL 2-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chromene and oxazine moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-METHOXYPHENYLACETATE: A simpler ester with similar aromatic characteristics.

    1,3-DIOXOLANE, 2-(4-METHOXYPHENYL)-4-METHYL: Another compound with a methoxyphenyl group but different ring structure.

    2-PROPENOIC ACID, 3-(4-METHOXYPHENYL)-, METHYL ESTER: Shares the methoxyphenyl group but has a different functional group arrangement.

Uniqueness

METHYL 2-{3-[2-(4-METHOXYPHENYL)ETHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE is unique due to its combination of chromene and oxazine rings, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

methyl 2-[3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]acetate

InChI

InChI=1S/C25H27NO6/c1-15-20-11-18-13-26(10-9-17-5-7-19(29-3)8-6-17)14-31-23(18)16(2)24(20)32-25(28)21(15)12-22(27)30-4/h5-8,11H,9-10,12-14H2,1-4H3

InChI Key

FCQLMCXEQOUMAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=C(C=C4)OC)CC(=O)OC

Origin of Product

United States

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